molecular formula C11H11ClN2O3S B14610070 N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide CAS No. 58841-08-0

N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide

Cat. No.: B14610070
CAS No.: 58841-08-0
M. Wt: 286.74 g/mol
InChI Key: MYVSRPZMMUGJAJ-UHFFFAOYSA-N
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Description

N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group, a chloropropenyl sulfanyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide typically involves the reaction of 4-aminophenol with 3-chloroprop-2-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by nitration using nitric acid to introduce the nitro group. The final step involves acetylation with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the chloropropenyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropenyl sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide: is similar to compounds like 3-chloroprop-2-en-1-yl sulfide and nitrophenyl derivatives.

    2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4,6-dimethylpyrimidine: Another compound with a similar chloropropenyl sulfanyl group.

Uniqueness

This compound stands out due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58841-08-0

Molecular Formula

C11H11ClN2O3S

Molecular Weight

286.74 g/mol

IUPAC Name

N-[4-(3-chloroprop-2-enylsulfanyl)-2-nitrophenyl]acetamide

InChI

InChI=1S/C11H11ClN2O3S/c1-8(15)13-10-4-3-9(18-6-2-5-12)7-11(10)14(16)17/h2-5,7H,6H2,1H3,(H,13,15)

InChI Key

MYVSRPZMMUGJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SCC=CCl)[N+](=O)[O-]

Origin of Product

United States

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